

physical and chemical properties of 2,4-Dichloro-6-ethylpyrimidine

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Compound of Interest

Compound Name: 2,4-Dichloro-6-ethylpyrimidine

Cat. No.: B1330317

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An In-depth Technical Guide to 2,4-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethylpyrimidine is a substituted pyrimidine derivative with the chemical formula $C_6H_6Cl_2N_2$. Its structure, featuring a reactive pyrimidine core with two chlorine atoms and an ethyl group, makes it a potentially valuable intermediate in organic synthesis. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,4-Dichloro-6-ethylpyrimidine**, a proposed synthetic route, and general reactivity patterns, compiled from available chemical data sources.

Physical and Chemical Properties

The physical and chemical properties of **2,4-Dichloro-6-ethylpyrimidine** are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	177.03 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	6554-65-0	--INVALID-LINK--, --INVALID-LINK--
IUPAC Name	2,4-dichloro-6-ethylpyrimidine	--INVALID-LINK--
SMILES	CCC1=CC(Cl)=NC(Cl)=N1	--INVALID-LINK--
Boiling Point	245.5 °C at 760 mmHg	--INVALID-LINK--
Density	1.335 g/cm ³	--INVALID-LINK--
Flash Point	126 °C	--INVALID-LINK--
Vapor Pressure	0.0447 mmHg at 25°C	--INVALID-LINK--
Refractive Index	1.542	--INVALID-LINK--
Melting Point	Not available	
Solubility	Not available	

Experimental Protocols

Detailed experimental protocols for the synthesis of **2,4-Dichloro-6-ethylpyrimidine** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from the well-established procedures for the synthesis of analogous 2,4-dichloro-6-alkylpyrimidines. The most common method involves the chlorination of the corresponding 2,4-dihydroxy-6-alkylpyrimidine (or its tautomer, 6-alkyluracil) using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthesis of 2,4-Dichloro-6-ethylpyrimidine

The proposed synthesis involves a two-step process starting from ethyl propionylacetate and urea to form 6-ethyluracil, which is then chlorinated.

Step 1: Synthesis of 6-Ethyl-2,4-dihydroxypyrimidine (6-Ethyluracil)

This step involves the condensation of an appropriate β -ketoester, ethyl propionylacetate, with urea in the presence of a base.

- Materials:

- Ethyl propionylacetate
- Urea
- Sodium ethoxide
- Ethanol
- Hydrochloric acid

- Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
- Ethyl propionylacetate is added to the sodium ethoxide solution and stirred.
- Urea is then added to the reaction mixture.
- The mixture is heated at reflux for several hours to drive the condensation and cyclization reaction.
- After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The solid 6-ethyl-2,4-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 6-Ethyl-2,4-dihydroxypyrimidine

This step involves the conversion of the dihydroxy pyrimidine to the dichloro derivative using phosphorus oxychloride.

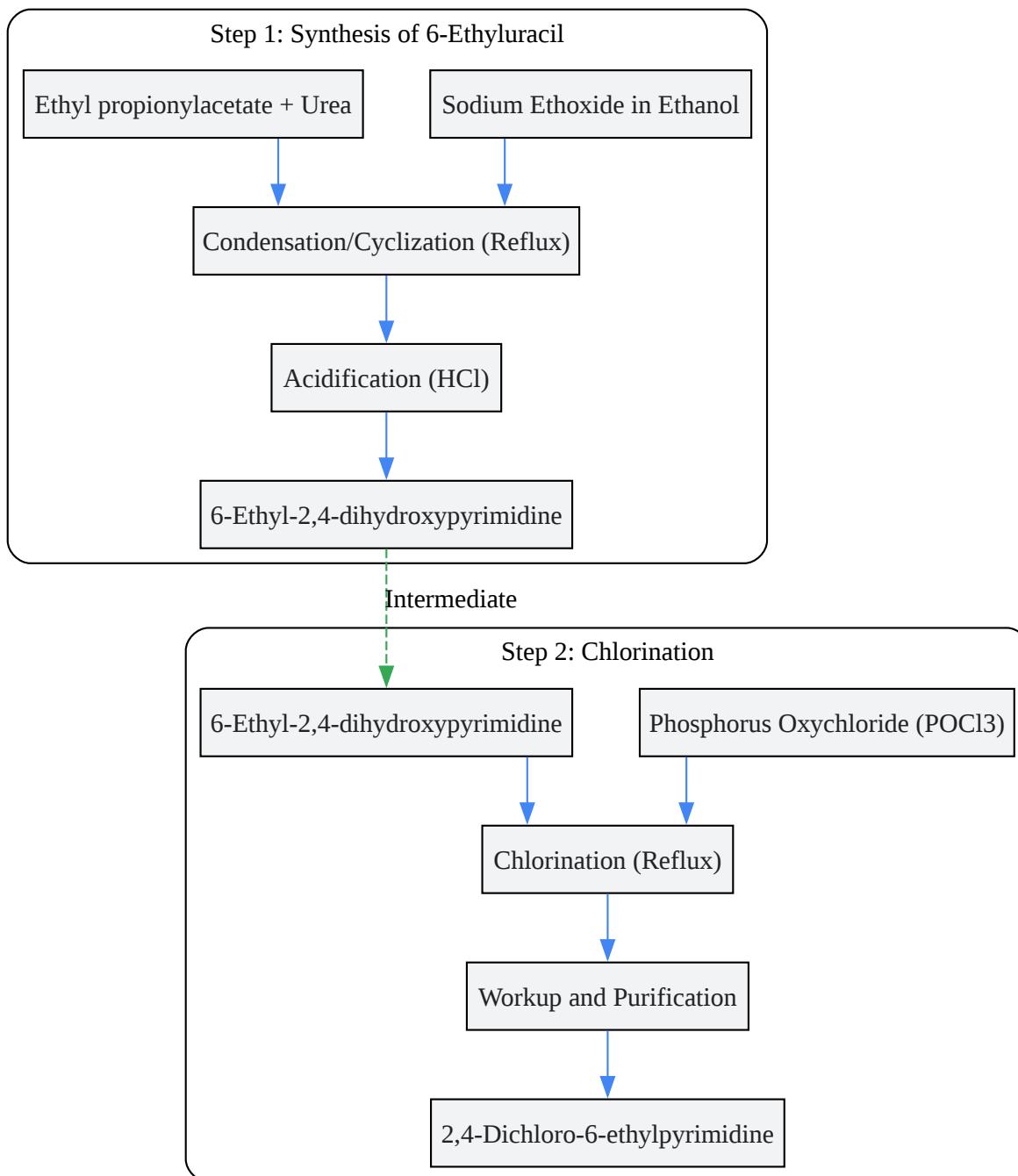
- Materials:

- 6-Ethyl-2,4-dihydroxypyrimidine (from Step 1)
- Phosphorus oxychloride (POCl_3)
- A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) (optional, but often used to neutralize the HCl produced)

- Procedure:

- 6-Ethyl-2,4-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.
- A catalytic amount of a tertiary amine may be added.
- The mixture is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
- The residue is cooled and carefully poured onto crushed ice with vigorous stirring.
- The aqueous mixture is neutralized with a base such as sodium carbonate or sodium hydroxide.
- The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude **2,4-Dichloro-6-ethylpyrimidine**.

- The crude product can be purified by vacuum distillation or column chromatography on silica gel.



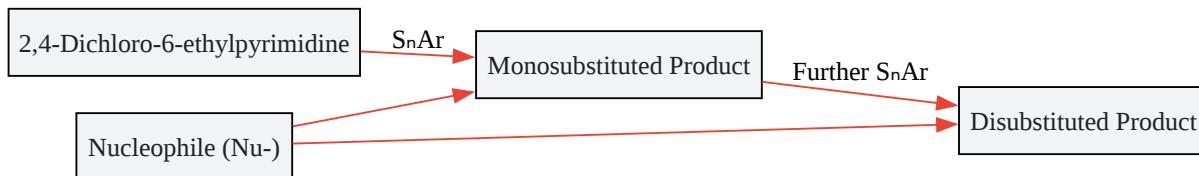
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Caption: Proposed two-step synthesis of **2,4-Dichloro-6-ethylpyrimidine**.

Chemical Reactivity

The reactivity of **2,4-Dichloro-6-ethylpyrimidine** is dominated by the two chlorine substituents on the pyrimidine ring. These positions are electrophilic and are susceptible to nucleophilic aromatic substitution ($S_{n}Ar$).

- **Regioselectivity:** In many 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. However, the presence of the electron-donating ethyl group at the C6 position may influence the regioselectivity of nucleophilic attack.
- **Nucleophilic Substitution:** A wide range of nucleophiles can displace the chlorine atoms. These include amines, alkoxides, and thiolates, providing a versatile method for the synthesis of a variety of substituted pyrimidines. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

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Caption: General reactivity of **2,4-Dichloro-6-ethylpyrimidine**.

Biological Activity

There is currently no publicly available information on the biological activity or any associated signaling pathways of **2,4-Dichloro-6-ethylpyrimidine**. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. Substituted dichloropyrimidines are known to be precursors to a variety of compounds with diverse biological activities, and it is plausible that derivatives of **2,4-Dichloro-**

6-ethylpyrimidine could exhibit interesting biological properties. Further research is required to explore the potential of this compound and its derivatives in a biological context.

Conclusion

2,4-Dichloro-6-ethylpyrimidine is a chemical intermediate with potential applications in organic synthesis. While some of its basic physical and chemical properties have been reported, there is a significant lack of detailed experimental data, including a confirmed melting point, solubility, comprehensive spectral analyses, and any information regarding its biological activity. The proposed synthetic route via chlorination of 6-ethyluracil provides a viable method for its preparation, analogous to similar compounds. The reactivity of this compound is expected to be dominated by nucleophilic substitution at the chloro-substituted positions, offering a gateway to a range of novel pyrimidine derivatives. Further research is necessary to fully characterize this compound and to explore its potential applications in medicinal chemistry and other fields.

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